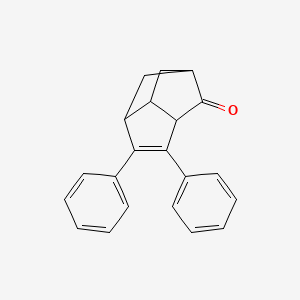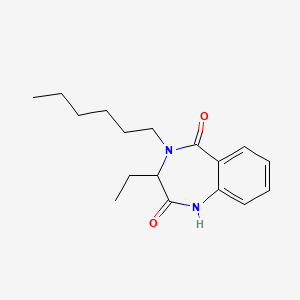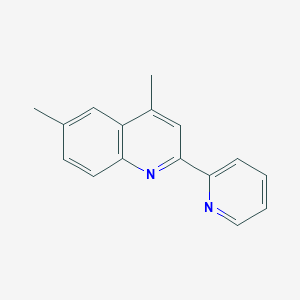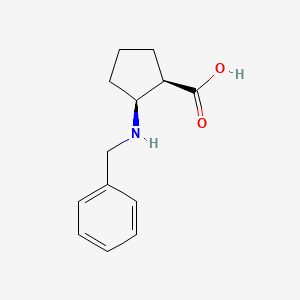![molecular formula C12H19P B14251118 [2,6-Di(propan-2-yl)phenyl]phosphane CAS No. 512803-13-3](/img/structure/B14251118.png)
[2,6-Di(propan-2-yl)phenyl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,6-Di(propan-2-yl)phenyl]phosphane: is an organophosphorus compound with the molecular formula C12H19P It is characterized by the presence of a phosphane group attached to a phenyl ring substituted with two isopropyl groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2,6-Di(propan-2-yl)phenyl]phosphane typically involves the reaction of 2,6-di(propan-2-yl)phenyl lithium with a suitable phosphorus halide, such as phosphorus trichloride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:
2,6-Di(propan-2-yl)phenyl lithium+PCl3→this compound+LiCl
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or distillation.
化学反応の分析
Types of Reactions: [2,6-Di(propan-2-yl)phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups under suitable conditions.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Halogenating agents, nucleophiles.
Coordination: Transition metal salts, solvents like THF or dichloromethane.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phenyl derivatives.
Coordination: Metal-phosphane complexes.
科学的研究の応用
Chemistry: In chemistry, [2,6-Di(propan-2-yl)phenyl]phosphane is used as a ligand in the synthesis of metal complexes. These complexes are studied for their catalytic properties in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology and Medicine: The compound’s derivatives are explored for potential biological activities. Phosphane ligands are known to enhance the stability and activity of metal-based drugs, making them of interest in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a ligand in catalysis is particularly valuable in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of [2,6-Di(propan-2-yl)phenyl]phosphane primarily involves its ability to coordinate with metal centers. The phosphane group donates electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalysis.
類似化合物との比較
Triphenylphosphane: Another widely used phosphane ligand with three phenyl groups.
Di-tert-butylphosphane: A phosphane ligand with two tert-butyl groups.
Dicyclohexylphosphane: A phosphane ligand with two cyclohexyl groups.
Uniqueness: [2,6-Di(propan-2-yl)phenyl]phosphane is unique due to the steric hindrance provided by the isopropyl groups, which can influence the reactivity and selectivity of the metal complexes it forms. This steric effect can lead to different catalytic properties compared to other phosphane ligands.
特性
CAS番号 |
512803-13-3 |
|---|---|
分子式 |
C12H19P |
分子量 |
194.25 g/mol |
IUPAC名 |
[2,6-di(propan-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C12H19P/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,13H2,1-4H3 |
InChIキー |
ZMGZUVHQQIEWJD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)P |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1r,3r,4r)-3-Benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14251039.png)

![N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide](/img/structure/B14251050.png)

![Benzoselenazole, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14251057.png)
![1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14251067.png)

![3-[(3,4-Dichlorophenyl)methylidene]-1,5-diphenylpyrrolidine-2,4-dione](/img/structure/B14251091.png)
![L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI)](/img/structure/B14251102.png)
![4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14251109.png)




